3-Methyl-5-(3-trifluoromethoxyphenyl)phenol
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Overview
Description
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the methyl group on the phenol ring.
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phenol group.
2-Methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A more complex structure with additional functional groups.
Uniqueness
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol is unique due to the presence of both a trifluoromethoxy group and a methyl-substituted phenol, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-5-[3-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-11(7-12(18)6-9)10-3-2-4-13(8-10)19-14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDACEBQQOIVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684012 |
Source
|
Record name | 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-46-5 |
Source
|
Record name | 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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